N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2,5-dichloroaniline
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Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2,5-DICHLOROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom, a nitro group, and two chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2,5-DICHLOROPHENYL)METHANIMINE typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 2,5-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography, to ensure the purity of the final product.
Types of Reactions:
Oxidation: The nitro group in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2,5-DICHLOROPHENYL)METHANIMINE can undergo reduction to form the corresponding amine.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction of Nitro Group: 4-amino-3-nitrophenyl derivative.
Reduction of Imine Group: Corresponding amine.
Substitution of Bromine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2,5-DICHLOROPHENYL)METHANIMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2,5-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and imine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2,4-DICHLOROPHENYL)METHANIMINE
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(3,5-DICHLOROPHENYL)METHANIMINE
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2,6-DICHLOROPHENYL)METHANIMINE
Comparison:
- Structural Differences: The position of the chlorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds may differ based on the electronic effects of the substituents.
- Applications: While all these compounds may have similar applications, their efficacy and specificity can vary depending on the structural differences.
This detailed article provides a comprehensive overview of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2,5-DICHLOROPHENYL)METHANIMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H7BrCl2N2O2 |
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Molecular Weight |
374.0 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-(2,5-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7BrCl2N2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-12-6-9(15)2-4-11(12)16/h1-7H |
InChI Key |
ZRDWTNAUHZTEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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